Dimethyl (3,3-diethylbutyl)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

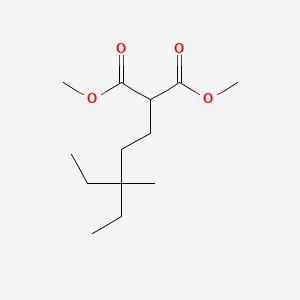

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(3-ethyl-3-methylpentyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-6-13(3,7-2)9-8-10(11(14)16-4)12(15)17-5/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUDWMLXCFRVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)CCC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Tryptones | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18462 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

73049-73-7 | |

| Record name | Peptones | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peptones | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dimethyl (3,3-diethylbutyl)malonate chemical properties and structure

An In-depth Technical Guide to Dimethyl (3,3-diethylbutyl)malonate: Properties, Synthesis, and Synthetic Potential

Introduction

This compound is a dialkyl malonate ester characterized by a sterically hindered C4 alkyl substituent. As with other malonic esters, its core utility in synthetic chemistry stems from the reactivity of the central methylene group, which is activated by two flanking electron-withdrawing ester functionalities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed protocol for its synthesis, and an exploration of its potential applications in research and drug development, grounded in the established reactivity of malonate derivatives.

Chemical Identity and Structure

The fundamental identity of this compound is established by its systematic name and unique identifiers, which are crucial for database searches and regulatory compliance.

-

IUPAC Name: dimethyl 2-(3,3-diethylbutyl)propanedioate[1]

-

Molecular Formula: C₁₃H₂₄O₄[1]

-

Canonical SMILES: CCC(C)(CC)CCC(C(=O)OC)C(=O)OC[1]

-

InChI Key: AIUDWMLXCFRVDR-UHFFFAOYSA-N[1]

The structure features a central propanedioate (malonate) core, esterified with two methyl groups. The alpha-carbon of this core is substituted with a 3,3-diethylbutyl group, which imparts significant steric bulk and lipophilicity to the molecule.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for predicting its behavior in chemical reactions, its solubility, and its potential biological interactions. The properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 244.33 g/mol | [1][3] |

| Exact Mass | 244.16745924 Da | [1] |

| Boiling Point | 253.0 ± 8.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Flash Point | 107.5 ± 16.9 °C | [2] |

| XLogP3-AA | 3.9 | [1] |

| Melting Point | Not Available | [2] |

| Water Solubility | Not Available |

The high XLogP3-AA value indicates significant lipophilicity, suggesting low solubility in water but good solubility in organic solvents, which is typical for such esters.[1]

Synthesis Protocol: Malonic Ester Alkylation

The synthesis of this compound is most efficiently achieved via the classic malonic ester synthesis, which involves the alkylation of a malonate enolate.[5] This method is a cornerstone of C-C bond formation.

Rationale and Causality

The core principle of this synthesis relies on the enhanced acidity of the protons on the α-carbon (the methylene group) of dimethyl malonate.[6] The two adjacent carbonyl groups act as powerful electron-withdrawing groups, stabilizing the resulting carbanion (enolate) through resonance. This allows for facile deprotonation by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting enolate is a potent nucleophile that readily attacks an electrophilic alkyl halide, such as 1-bromo-3,3-diethylbutane, in a bimolecular nucleophilic substitution (SN2) reaction to form the desired product. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without interfering with the nucleophilicity of the enolate.

Experimental Workflow

This protocol is adapted from a general procedure for the alkylation of dimethyl malonate.[7]

Precursor Synthesis: The requisite electrophile, 1-bromo-3,3-diethylbutane, is not commonly available and must be synthesized. A standard method involves the treatment of the corresponding alcohol, 3,3-diethylbutan-1-ol, with hydrobromic acid (HBr) and sulfuric acid (H₂SO₄), analogous to the preparation of other primary alkyl bromides.[8]

Alkylation Protocol:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with sodium hydride (60% dispersion in mineral oil, 1.0 equivalent) and purged with an inert atmosphere (e.g., Argon or Nitrogen).

-

Solvent Addition: Anhydrous N,N-dimethylformamide (DMF) is added, and the suspension is cooled to 0 °C using an ice/water bath.

-

Enolate Formation: Dimethyl malonate (1.1 equivalents) is added dropwise via syringe to the stirred suspension. The mixture is stirred at 0 °C for 15-30 minutes to ensure complete formation of the sodium enolate.

-

Alkylation: 1-bromo-3,3-diethylbutane (1.0 equivalent) is then added dropwise to the reaction mixture.

-

Reaction Progression: The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for approximately 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Workup and Extraction: The reaction is carefully quenched by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous phase is then extracted three times with diethyl ether (Et₂O).

-

Washing and Drying: The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the resulting crude oil is purified by flash column chromatography on silica gel to afford the pure this compound.

Caption: Workflow for the synthesis of this compound.

Reactivity and Potential Applications in Drug Development

While specific applications for this compound are not extensively documented, its chemical nature as a substituted malonic ester places it within a class of compounds with immense synthetic utility.[6][9] Its reactivity profile is dictated by the active methylene proton and the two ester groups.

Core Reactivity

-

Further Alkylation: The remaining proton on the α-carbon can be removed with a strong base, allowing for the introduction of a second, different alkyl group.

-

Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed to a dicarboxylic acid. Upon heating, this substituted malonic acid readily undergoes decarboxylation (loses CO₂) to yield 5,5-diethylhexanoic acid. This entire sequence is a classic example of the malonic ester synthesis for preparing substituted carboxylic acids.[5]

-

Knoevenagel Condensation: The active methylene group can condense with aldehydes and ketones to form α,β-unsaturated systems.

-

Michael Addition: The malonate enolate can act as a nucleophile in a conjugate addition to α,β-unsaturated carbonyl compounds.[6]

-

Cyclocondensation Reactions: Malonates are key precursors for synthesizing heterocyclic compounds. For instance, condensation with urea or thiourea is the classical route to barbiturates and thiobarbiturates, respectively.[5][10]

Caption: Core reactivity pathways for substituted malonate esters.

Potential in Medicinal Chemistry and Drug Discovery

The unique 3,3-diethylbutyl substituent provides a distinct lipophilic and sterically demanding profile. In drug development, such building blocks are valuable for several reasons:

-

Probing Steric Pockets: The bulky alkyl group can be used to explore and occupy hydrophobic pockets within enzyme active sites or protein-protein interfaces. This can enhance binding affinity and selectivity for a target.

-

Modulating Physicochemical Properties: Incorporating this group into a lead compound can significantly increase its lipophilicity. This is a key strategy for modulating a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially improving membrane permeability and oral bioavailability.

-

Scaffold for Novel Libraries: As a versatile precursor, it can be used to generate libraries of novel carboxylic acids, ketoesters, or heterocyclic compounds for high-throughput screening.

Interestingly, this compound has been identified in human blood as part of the human "exposome," which encompasses all environmental exposures throughout a lifetime. While this does not indicate a natural or therapeutic role, it confirms its presence and stability in biological systems.

Conclusion

This compound is a versatile synthetic intermediate whose value is derived from the well-established and predictable reactivity of the malonic ester functional group. While its direct applications are not widely reported, its structure, featuring a significant lipophilic and sterically hindered side chain, makes it a potentially valuable building block for medicinal chemists and researchers. The synthetic protocols are straightforward and rely on fundamental organic reactions, allowing for its accessible preparation and subsequent elaboration into a diverse range of more complex molecular architectures.

References

-

PubChem. This compound | C13H24O4 | CID 42552953. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound | CAS#:1020253-71-7. [Link]

-

PubChem. Diethyl butylmalonate | C11H20O4 | CID 67244. National Center for Biotechnology Information. [Link]

-

PubChem. Dimethyl butylmalonate | C9H16O4 | CID 251070. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. Showing metabocard for this compound (HMDB0247330). [Link]

-

NIST. Diethyl tert-butylmalonate. NIST Chemistry WebBook. [Link]

-

ResearchGate. Reactivity of (η3-allyl)dicarbonylnitrosyl iron complexes with dimethyl malonate and diisobutyl malonate. [Link]

-

Taylor & Francis Online. Diethyl malonate – Knowledge and References. [Link]

-

YouTube. Diethyl Malonate : Synthesis via Fischer Esterification. [Link]

-

Wikipedia. Diethyl malonate. [Link]

-

NIST. Diethyl butylmalonate. NIST Chemistry WebBook. [Link]

-

Organic Syntheses. ALKYL AND ALKYLENE BROMIDES. [Link]

-

NIST. Diethyl butylmalonate. NIST Chemistry WebBook. [Link]

-

National Institutes of Health. Malonates in Cyclocondensation Reactions. [Link]

Sources

- 1. This compound | C13H24O4 | CID 42552953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:1020253-71-7 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. 1020253-71-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 7. Dimethyl butylmalonate synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 10. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Dimethyl (3,3-diethylbutyl)malonate

This technical guide provides an in-depth analysis of the expected spectroscopic data for Dimethyl (3,3-diethylbutyl)malonate, a substituted malonic ester. The information herein is curated for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific compound is not widely available, this guide presents a detailed, predictive analysis based on the well-established spectroscopic principles and data from structurally related analogs.

Introduction

This compound (C13H24O4, Mol. Wt.: 244.33 g/mol ) is a derivative of dimethyl malonate, featuring a sterically hindered alkyl substituent.[1] The structural complexity of the 3,3-diethylbutyl group introduces unique spectroscopic signatures that are crucial for its unambiguous identification. Understanding these spectral characteristics is fundamental for quality control, reaction monitoring, and characterization in synthetic chemistry and pharmaceutical development.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound. Each section will provide a theoretical foundation, a standardized experimental protocol for data acquisition, and a detailed interpretation of the expected spectral features.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, a standardized atom numbering system for this compound is proposed in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural interpretation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of approximately 12 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 220 ppm.

-

Accumulate a sufficient number of scans (typically >1024) to obtain a high-quality spectrum.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are based on the analysis of related malonate esters.[2][3]

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-a (CH₃ of ethyl) | ~ 0.85 | Triplet | 6H |

| H-b (CH₂ of butyl chain) | ~ 1.25 | Triplet | 2H |

| H-c (CH₂ of ethyl) | ~ 1.30 | Quartet | 4H |

| H-d (CH₂ adjacent to malonate) | ~ 1.90 | Triplet | 2H |

| H-e (CH of malonate) | ~ 3.40 | Triplet | 1H |

| H-f (OCH₃) | ~ 3.75 | Singlet | 6H |

Interpretation of the ¹H NMR Spectrum:

-

H-f (OCH₃, ~3.75 ppm): The six protons of the two equivalent methoxy groups are expected to appear as a sharp singlet, being chemically shielded by the electronegative oxygen atoms.

-

H-e (CH, ~3.40 ppm): The single proton on the malonate carbon is coupled to the adjacent methylene protons (H-d), resulting in a triplet.

-

H-d (CH₂, ~1.90 ppm): These two protons are adjacent to the malonate methine and the rest of the butyl chain, leading to a triplet due to coupling with H-e.

-

H-c (CH₂, ~1.30 ppm): The four protons of the two equivalent methylene groups in the ethyl substituents are expected to appear as a quartet due to coupling with the adjacent methyl protons (H-a).

-

H-b (CH₂, ~1.25 ppm): These two protons in the middle of the butyl chain will likely appear as a triplet, coupled to the adjacent methylene group.

-

H-a (CH₃, ~0.85 ppm): The six protons of the two equivalent terminal methyl groups of the ethyl substituents will appear as a triplet, coupled to the adjacent methylene protons (H-c).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon(s) | Predicted Chemical Shift (ppm) |

| C-a (CH₃ of ethyl) | ~ 8 |

| C-b (CH₂ of butyl chain) | ~ 23 |

| C-c (CH₂ of ethyl) | ~ 28 |

| C-d (CH₂ adjacent to malonate) | ~ 30 |

| C-g (Quaternary C) | ~ 38 |

| C-e (CH of malonate) | ~ 51 |

| C-f (OCH₃) | ~ 52 |

| C-h (C=O) | ~ 170 |

Interpretation of the ¹³C NMR Spectrum:

-

C-h (C=O, ~170 ppm): The carbonyl carbons of the ester groups are expected to be the most downfield signals due to the strong deshielding effect of the double-bonded oxygen.

-

C-f (OCH₃, ~52 ppm): The carbons of the methoxy groups will appear in the typical range for ester methyl carbons.

-

C-e (CH, ~51 ppm): The methine carbon of the malonate core is expected in this region.

-

C-g (Quaternary C, ~38 ppm): The quaternary carbon of the 3,3-diethylbutyl group will be a low-intensity signal.

-

Alkyl Carbons (C-a, C-b, C-c, C-d): The remaining aliphatic carbons will appear in the upfield region of the spectrum (~8-30 ppm), with their specific shifts influenced by their local electronic environment.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions from the ester functional groups and the alkyl framework.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (sp³ stretching) | 2960-2850 | Strong |

| C=O (ester stretching) | ~ 1735 | Strong, Sharp |

| C-O (ester stretching) | 1250-1150 | Strong |

Interpretation of the IR Spectrum:

-

C=O Stretch (~1735 cm⁻¹): The most characteristic peak in the IR spectrum will be the strong, sharp absorption corresponding to the carbonyl stretch of the two ester groups. This is a definitive indicator of the presence of the ester functionality.[4][5]

-

C-H Stretch (2960-2850 cm⁻¹): A complex set of strong bands in this region will correspond to the stretching vibrations of the numerous sp³ C-H bonds in the alkyl chains and the methoxy groups.

-

C-O Stretch (1250-1150 cm⁻¹): A strong absorption in this region is expected from the C-O single bond stretching of the ester groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Proposed Fragment | Significance |

| 244 | [C₁₃H₂₄O₄]⁺ | Molecular Ion (M⁺) |

| 213 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 185 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |

| 159 | [CH(COOCH₃)₂]⁺ | Malonate fragment |

| 113 | [C₈H₁₇]⁺ | 3,3-diethylbutyl fragment |

Interpretation of the Mass Spectrum:

-

Molecular Ion (m/z 244): The presence of a peak at m/z 244 would confirm the molecular weight of the compound.[1]

-

Loss of Methoxy (m/z 213): A common fragmentation pathway for methyl esters is the loss of a methoxy radical (•OCH₃).

-

Loss of Carbomethoxy (m/z 185): The loss of a carbomethoxy radical (•COOCH₃) is another characteristic fragmentation.

-

Malonate Fragment (m/z 159): Cleavage of the bond between the butyl chain and the malonate core could lead to a fragment corresponding to the protonated dimethyl malonate.

-

3,3-diethylbutyl fragment (m/z 113): The alkyl substituent can also form a stable carbocation.

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined analysis of NMR, IR, and Mass Spectrometry data. The predicted spectra presented in this guide, based on established chemical principles and data from analogous compounds, provide a robust framework for the identification and characterization of this molecule. The key spectroscopic features to anticipate are the characteristic signals of the malonate core and the unique patterns arising from the sterically hindered 3,3-diethylbutyl substituent. This comprehensive spectroscopic profile is indispensable for ensuring the purity and confirming the identity of this compound in research and development settings.

References

-

PubChem. (n.d.). Dimethyl butylmalonate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

NIST. (n.d.). Diethyl butylmalonate. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl dimethylmalonate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Diethyl tert-butylmalonate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Diethyl malonate – Knowledge and References. Retrieved from [Link]

-

NMR Spectra of New Compounds. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

NIST. (n.d.). Diethyl butylmalonate. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Diethyl diethylmalonate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

NIST. (n.d.). Diethyl diethylmalonate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0247330). Retrieved from [Link]

- Google Patents. (n.d.). CN104030922A - Method for preparing dimethyl n-butyl malonate.

-

PubChem. (n.d.). Diethyl butylmalonate. Retrieved from [Link]

Sources

- 1. This compound | C13H24O4 | CID 42552953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl butylmalonate(133-08-4) 1H NMR spectrum [chemicalbook.com]

- 3. Diethyl malonate(105-53-3) 1H NMR spectrum [chemicalbook.com]

- 4. Dimethyl malonate(108-59-8) IR Spectrum [chemicalbook.com]

- 5. Diethyl malonate(105-53-3) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of Dimethyl (3,3-diethylbutyl)malonate

Introduction

Dimethyl (3,3-diethylbutyl)malonate is a dialkyl malonate ester with the molecular formula C13H24O4.[1] Its structure, characterized by a central methylene group flanked by two methyl ester functionalities and a substituted butyl chain, positions it as a valuable intermediate in organic synthesis. Malonic esters are foundational reagents in the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.[2] They also serve as precursors for a wide range of compounds, including barbiturates and other pharmaceutically active molecules.[3]

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is paramount. Solubility dictates the choice of appropriate solvent systems for reactions, purification, and formulation, while stability determines suitable storage conditions, shelf-life, and potential degradation pathways that could impact purity, efficacy, and safety. This guide provides a comprehensive technical overview of the predicted solubility and key stability characteristics of this compound, grounded in the established chemistry of related malonic acid esters. It further outlines detailed experimental protocols to enable researchers to generate robust, empirical data for this specific molecule.

Physicochemical Properties

| Property | Value / Predicted Value | Source |

| Molecular Formula | C13H24O4 | [1] |

| Molecular Weight | 244.33 g/mol | [1] |

| IUPAC Name | dimethyl 2-(3,3-diethylbutyl)propanedioate | [1] |

| Physical Form | Predicted: Liquid at room temperature | Inferred from analogs[4] |

| Boiling Point | Not Available | |

| Melting Point | Not Available | |

| Water Solubility | Predicted: Very low |

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent.[5] this compound possesses both polar (two ester groups) and non-polar (a C8 alkyl chain) characteristics. The substantial hydrocarbon portion of the molecule is expected to dominate its solubility behavior, leading to good solubility in organic solvents and poor solubility in water.

Predicted Solubility in Common Solvents

The following table summarizes the predicted qualitative solubility of this compound based on the known solubility of analogous compounds such as dimethyl malonate and general principles of organic chemistry.[4][6]

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Highly Polar, Protic | Insoluble / Very Low | The large, non-polar alkyl chain outweighs the polarity of the two ester groups. |

| Methanol, Ethanol | Polar, Protic | Miscible / Soluble | Alcohols can interact with the polar ester groups and solvate the alkyl chain.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Soluble | A versatile polar aprotic solvent capable of dissolving a wide range of compounds.[7] |

| Dichloromethane (DCM) | Moderately Polar | Miscible / Soluble | Effective at solvating moderately polar compounds with significant hydrocarbon character. |

| Diethyl Ether | Weakly Polar | Miscible / Soluble | The non-polar character of the ether and the compound's alkyl chain favor miscibility.[4] |

| Hexanes, Heptane | Non-polar | Soluble | The large alkyl group ensures good solubility in non-polar hydrocarbon solvents. |

| 5% Aqueous HCl | Acidic, Aqueous | Insoluble | The ester functional groups are not basic and will not be protonated to form a soluble salt.[8] |

| 5% Aqueous NaOH | Basic, Aqueous | Insoluble (at RT), may slowly react | While esters are not acidic, slow hydrolysis (saponification) can occur, especially with heating, forming the more soluble sodium carboxylate salt.[9] |

Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to qualitatively determine the solubility of an organic compound.[5][10] The choice to use a standardized amount of solute and solvent (e.g., 10 mg in 0.5 mL) allows for a semi-quantitative assessment.

Methodology:

-

Preparation: Dispense 0.5 mL of the selected solvent into a clean, dry test tube or vial.

-

Solute Addition: Add approximately 10 mg (for a solid) or 10 µL (for a liquid) of this compound to the solvent.

-

Mixing: Agitate the mixture vigorously for 60 seconds at ambient temperature. A vortex mixer is recommended for thorough mixing.

-

Observation: Visually inspect the mixture against a dark background. A compound is considered soluble if it forms a clear, homogenous solution with no visible particles or phase separation (in the case of a liquid solute).[8]

-

Insoluble Compounds: If the compound is insoluble in water, proceed sequentially with the acid-base reactivity tests (5% HCl, 5% NaOH) to check for the formation of a soluble salt, which indicates the presence of basic or acidic functional groups, respectively.[9][11]

Caption: Workflow for a forced degradation stability study.

Analytical Methodologies

To support the solubility and stability studies described, robust analytical methods are required.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary technique for quantifying the parent compound and its degradation products. A C18 column with a mobile phase gradient of water and acetonitrile (or methanol) is a common starting point.

-

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is invaluable for identifying the structures of unknown degradation products by providing accurate mass information.

-

Gas Chromatography (GC): Due to the predicted volatility of the compound, GC with flame ionization detection (FID) or MS could also be a suitable technique for purity and stability analysis.

Summary and Recommendations

-

Solubility: this compound is predicted to be highly soluble in a wide range of common organic solvents, from non-polar hexanes to polar alcohols. Its solubility in aqueous solutions is expected to be very low.

-

Stability: The primary stability liabilities are associated with the ester functional groups. The compound is expected to be susceptible to hydrolysis under both acidic and, more rapidly, basic conditions. While thermally stable at ambient temperatures, degradation can occur upon heating, especially if hydrolysis to the corresponding carboxylic acid occurs first.

-

Handling and Storage: For routine laboratory use, this compound should be stored in a well-sealed container in a cool, dry place, protected from strong acids, bases, and oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize potential hydrolytic and oxidative degradation.

This guide provides a robust framework based on established chemical principles for understanding and evaluating the solubility and stability of this compound. The outlined protocols offer a clear path for researchers to generate the empirical data necessary for its effective use in synthesis and development.

References

-

Organic Chemistry Tutor. Malonic Ester Synthesis.

-

Ataman Kimya. DIMETHYL MALONATE.

-

Benchchem. In-Depth Technical Guide: The Thermal Decomposition Behavior of Calcium Malonate.

-

Scribd. Procedure For Determining Solubility of Organic Compounds.

-

Sigma-Aldrich. Dimethyl malonate 0.98 Dimethyl propanedioate.

-

Course Hero. Solubility test for Organic Compounds.

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis.

-

ChemicalBook. Dimethyl malonate | 108-59-8.

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

-

ChemBK. Dimethyl malonate.

-

APExBIO. Dimethyl malonate - Versatile Organic Synthesis Reagent.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 42552953, this compound.

-

University of Toronto Scarborough. Solubility.

-

University of Calgary. Ch21: Malonic esters.

-

Chemistry LibreTexts. 21.10: Malonic Ester Synthesis.

-

Broughton-Nicotine Services. A practical guide to forced degradation and stability studies for drug substances.

-

Jordan Food & Drug Administration. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Royal Society of Chemistry. Thermal decomposition of nickel malonate.

-

National Center for Biotechnology Information. Malonates in Cyclocondensation Reactions.

-

Google Patents. US2373011A - Production of malonic acid.

-

Human Metabolome Database. Showing metabocard for this compound (HMDB0247330).

-

Benchchem. A Comparative Guide to Diethyl Diethylmalonate and Other Dialkyl Malonates in Organic Synthesis.

-

PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 251070, Dimethyl butylmalonate.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7761, Diethyl Malonate.

-

European Medicines Agency. Stability testing of existing active substances and related finished products.

-

U.S. Food and Drug Administration. Guidance for Industry #5 - Drug Stability Guidelines.

-

Luminous. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

-

Pharmaguideline. Guidelines for Pharmaceutical Stability Study.

-

ResearchGate. Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives.

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.

-

YouTube. Training Snippet: Introduction to forced degradation studies.

-

Chemsrc. This compound | CAS#:1020253-71-7.

-

ChemicalBook. 1020253-71-7(this compound) Product Description.

-

Chemistry LibreTexts. 22.8: Alkylation of Enolate Ions.

-

YouTube. Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained.

-

Benchchem. Preventing decomposition of Diphenyl malonate during synthesis.

-

Patsnap. Malonic Ester Synthesis: Steps, Mechanism, and Examples.

-

Chemistry Steps. Malonic Ester Synthesis.

Sources

- 1. This compound | C13H24O4 | CID 42552953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Dimethyl malonate | 108-59-8 [chemicalbook.com]

- 4. 丙二酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. chembk.com [chembk.com]

- 7. apexbt.com [apexbt.com]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

The Synthetic Potential of Dimethyl (3,3-diethylbutyl)malonate: A Guide for the Modern Organic Chemist

Abstract

Dimethyl (3,3-diethylbutyl)malonate is a structurally unique diester poised for significant applications in organic synthesis, particularly in the realms of pharmaceutical and materials science. Its distinctive feature, a sterically demanding 3,3-diethylbutyl substituent, offers both challenges and opportunities for the discerning chemist. This technical guide provides an in-depth exploration of the potential applications of this versatile building block. We will delve into the foundational principles of malonic ester chemistry, extrapolate these to the specific reactivity of this compound, and present detailed, field-proven insights into its handling and potential transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel molecular architectures.

Introduction: The Strategic Significance of Steric Hindrance

In the intricate art of organic synthesis, the deliberate incorporation of sterically hindered moieties is a powerful strategy for influencing molecular conformation, enhancing metabolic stability, and directing reaction selectivity. This compound emerges as a compelling starting material in this context. Its quaternary carbon center, adorned with two ethyl groups, imparts a significant steric shield that can be exploited to favor specific reaction pathways and to construct complex, three-dimensional molecular frameworks.

While direct literature on the applications of this compound is emerging, its synthetic utility can be confidently predicted based on the well-established and versatile chemistry of malonic esters.[1][2][3] This guide will serve as a bridge, connecting the fundamental principles of malonic ester synthesis with the nuanced reactivity of this sterically encumbered analog.

Table 1: Physicochemical Properties of this compound [4]

| Property | Value |

| IUPAC Name | dimethyl 2-(3,3-diethylbutyl)propanedioate |

| Molecular Formula | C₁₃H₂₄O₄ |

| Molecular Weight | 244.33 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not available |

| Density | Not available |

Core Reactivity: The Malonic Ester Synthesis with a Bulky Substituent

The cornerstone of malonic ester chemistry is the remarkable acidity of the α-proton, nestled between two electron-withdrawing carbonyl groups.[5] This allows for facile deprotonation to form a stabilized enolate, a potent nucleophile for a wide array of electrophiles. The general mechanism of the malonic ester synthesis involves three key steps: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation to yield a substituted carboxylic acid.[1][3][6]

Enolate Formation: Overcoming Steric Constraints

The steric bulk of the 3,3-diethylbutyl group in this compound necessitates careful consideration of the base and reaction conditions for efficient enolate formation. While traditional bases like sodium ethoxide are effective for simple malonates, stronger, non-nucleophilic bases are recommended to ensure complete and rapid deprotonation without competing side reactions.

Recommended Bases:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the malonate.[7]

-

Potassium tert-butoxide (KOtBu): A bulky base that can effectively access the α-proton despite the steric hindrance.[8]

-

Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base ideal for quantitative enolate formation at low temperatures.

Caption: Enolate formation from this compound.

Alkylation: A Gateway to Molecular Complexity

The enolate of this compound can be alkylated with a variety of electrophiles, primarily via an S\N2 mechanism.[1] The steric hindrance of the 3,3-diethylbutyl group will play a crucial role in the success of this step, favoring less hindered electrophiles.

Suitable Electrophiles:

-

Primary Alkyl Halides: Methyl iodide, ethyl bromide, and benzyl bromide are excellent candidates.

-

Activated Electrophiles: Allyl and propargyl halides will also react efficiently.

-

Secondary Alkyl Halides: May react, but elimination side products are more likely.

-

Tertiary Alkyl Halides: Not suitable due to extreme steric hindrance, leading almost exclusively to elimination.[8]

Caption: General workflow for the alkylation of this compound.

Potential Applications in Drug Discovery and Development

The unique structural motif of this compound makes it a valuable precursor for synthesizing novel bioactive molecules. The bulky alkyl group can serve as a "lipophilic handle" to improve membrane permeability or as a "metabolic shield" to block sites of enzymatic degradation.

Synthesis of Novel Carboxylic Acids and Their Derivatives

The most direct application of this compound is in the synthesis of α-substituted carboxylic acids.[2] These can be further elaborated into a variety of functional groups, including amides, esters, and alcohols, which are common pharmacophores.[9]

Experimental Protocol: Synthesis of 2-(3,3-Diethylbutyl)propanoic Acid

-

Enolate Formation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an argon atmosphere, add this compound (1.0 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes.

-

Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Hydrolysis and Decarboxylation: To the crude alkylated malonate, add a 6 M aqueous solution of hydrochloric acid. Heat the mixture to reflux for 12 hours.

-

Isolation: Cool the reaction mixture to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting carboxylic acid by column chromatography.

Construction of Complex Heterocyclic Scaffolds

Malonic esters are versatile precursors for the synthesis of various heterocyclic systems through condensation reactions with dinucleophiles.[10] this compound can be employed in the synthesis of substituted barbiturates, pyrimidines, and other medicinally relevant heterocycles. The steric bulk of the 3,3-diethylbutyl group can influence the regioselectivity of these cyclizations.

Caption: General scheme for heterocyclic synthesis using this compound.

Asymmetric Synthesis: Accessing Chiral Building Blocks

The prochiral nature of the α-carbon in alkylated this compound opens avenues for asymmetric synthesis. Enantioselective deprotonation using chiral lithium amide bases or catalytic enantioselective alkylation can provide access to valuable chiral building blocks for the synthesis of single-enantiomer drugs.[9]

Conclusion and Future Outlook

This compound represents a largely untapped resource for organic chemists. Its sterically demanding substituent provides a unique handle to control reactivity and to introduce desirable physicochemical properties into target molecules. While this guide has outlined the predictable reactivity and potential applications based on established malonic ester chemistry, further experimental exploration is warranted. We anticipate that this versatile building block will find increasing use in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 42552953, this compound. [Link]

-

Human Metabolome Database. Showing metabocard for this compound (HMDB0247330). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67244, Diethyl butylmalonate. [Link]

-

Chemsrc. This compound | CAS#:1020253-71-7. [Link]

-

Taylor & Francis Online. Diethyl malonate – Knowledge and References. [Link]

-

Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

-

YouTube. Diethyl Malonate : Synthesis via Fischer Esterification. [Link]

-

Wikipedia. Diethyl malonate. [Link]

-

ResearchGate. Reactivity of (η3-allyl)dicarbonylnitrosyl iron complexes with dimethyl malonate and diisobutyl malonate. [Link]

-

Wikipedia. Malonic ester synthesis. [Link]

-

National Center for Biotechnology Information. Malonates in Cyclocondensation Reactions. [Link]

-

Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

YouTube. Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). [Link]

-

YouTube. Malonic Ester Synthesis Reaction Mechanism. [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. This compound | C13H24O4 | CID 42552953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Dimethyl butylmalonate synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 10. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Bulky Synthons: A Technical Guide to the Discovery and History of Sterically Hindered Malonic Esters

Abstract

The malonic ester synthesis is a foundational pillar of carbon-carbon bond formation in organic chemistry, traditionally enabling the straightforward synthesis of substituted carboxylic acids. However, the introduction of significant steric bulk at the ester positions, creating what are known as sterically hindered malonic esters, presented a formidable synthetic challenge that spurred decades of methodological innovation. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of these pivotal reagents. We will explore the historical context of their development, dissect the chemical principles that render their synthesis non-trivial, and present detailed, field-proven protocols for their preparation. Furthermore, this guide will illuminate the critical role of sterically hindered malonic esters, particularly di-tert-butyl malonate, as versatile synthons in modern organic synthesis and as key design elements in the development of advanced therapeutics.

Introduction: The Challenge of Steric Encumbrance

The classical malonic ester synthesis, a reaction of significant historical and practical importance, traditionally utilizes simple dialkyl malonates like diethyl malonate.[1][2] The acidity of the α-protons (pKa ≈ 13) allows for easy deprotonation with common bases like sodium ethoxide, forming a nucleophilic enolate that can be alkylated with primary alkyl halides.[2][3] Subsequent hydrolysis and decarboxylation provide a facile route to a wide range of carboxylic acids.[3]

The synthetic utility of this reaction, however, was historically limited by the nature of the ester group. The desire to incorporate bulky ester groups, such as tert-butyl, arose from the need for protecting groups with unique reactivity profiles and from the goal of modulating the chemical and physical properties of target molecules. tert-Butyl esters, for instance, are stable to a wide range of nucleophilic and basic conditions but are readily cleaved under acidic conditions via a stable tertiary carbocation mechanism, offering an orthogonal protection strategy.[4]

The direct esterification of malonic acid with sterically hindered alcohols like tert-butanol proved to be a significant hurdle. The traditional Fischer esterification, which works well for primary and secondary alcohols, is largely ineffective for tertiary alcohols due to steric hindrance impeding the nucleophilic attack of the alcohol on the protonated carboxylic acid and the propensity for the tertiary alcohol to dehydrate to an olefin under the strongly acidic conditions.[5][6] This synthetic impasse set the stage for the development of novel methodologies specifically designed to forge these sterically congested ester linkages.

The Dawn of a New Reagent: The Synthesis of Di-tert-butyl Malonate

The development of reliable methods for the synthesis of di-tert-butyl malonate was a watershed moment, providing chemists with a readily accessible, sterically hindered malonate synthon. Two principal and robust methods have emerged, both of which are detailed in Organic Syntheses, a testament to their reliability and importance.

The Isobutylene Method: A Pressure-Based Approach

One of the earliest successful methods for the preparation of tert-butyl esters involves the acid-catalyzed addition of a carboxylic acid to isobutylene.[7] This method leverages the formation of the stable tert-butyl cation from isobutylene in the presence of a strong acid like sulfuric acid, which is then trapped by the carboxylic acid.

Caution: This procedure involves the use of a pressure bottle and liquefied, flammable gas. It must be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield.

-

Charging the Reaction Vessel: A 500-mL heavy-walled pressure bottle is charged with 100 mL of diethyl ether, 5.0 mL of concentrated sulfuric acid, and 50.0 g (0.48 mole) of malonic acid.

-

Addition of Isobutylene: Approximately 120 mL (about 1.5 moles) of isobutylene is liquefied by passing it into a large test tube immersed in a dry ice-acetone bath. This liquefied isobutylene is then added to the pressure bottle.

-

Reaction: The bottle is securely sealed and shaken mechanically at room temperature until all the suspended malonic acid dissolves (typically 6-12 hours).

-

Work-up: The bottle is thoroughly chilled in an ice-salt bath before being carefully opened. The contents are poured into a separatory funnel containing 250 mL of water, 70 g of sodium hydroxide, and 250 g of ice. The mixture is shaken carefully, the layers are separated, and the aqueous layer is extracted twice with 75 mL portions of diethyl ether.

-

Isolation and Purification: The combined organic layers are dried over anhydrous potassium carbonate, filtered, and the solvent is removed by flash distillation. The residue is then distilled under reduced pressure, collecting the fraction boiling at 112–115 °C/31 mmHg.

This method provides di-tert-butyl malonate in a respectable 58-60% yield.[7] The primary drawback is the need for specialized pressure equipment.

The Malonyl Dichloride Method: An Ambient Pressure Alternative

An alternative and often more convenient laboratory-scale synthesis avoids the use of pressure equipment by employing malonyl dichloride as a more reactive electrophile.[7] This method involves the reaction of malonyl dichloride with tert-butyl alcohol in the presence of a base to neutralize the HCl generated.

Part A: Preparation of Malonyl Dichloride

-

Reaction Setup: A flask is charged with malonic acid and an excess of thionyl chloride.

-

Reaction: The mixture is heated at 60 °C for 5-6 hours.

-

Purification: After cooling, the excess thionyl chloride is removed, and the malonyl dichloride is distilled under reduced pressure (58–60 °C/28 mmHg), yielding a pale yellow product in 72-85% yield.

Part B: Esterification

-

Reaction Setup: A three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and a thermometer. It is charged with dried tert-butyl alcohol (approx. 1 mole) and dry dimethylaniline (0.63 mole).

-

Addition: The flask is cooled in an ice bath, and a solution of malonyl dichloride (0.2 mole) in dry, alcohol-free chloroform is added dropwise, maintaining the internal temperature below 30 °C.

-

Reaction: After the addition is complete, the mixture is heated under reflux for 4 hours.

-

Work-up: The cooled mixture is treated with ice-cold 6N sulfuric acid and extracted with diethyl ether. The combined ether extracts are washed sequentially with dilute acid, water, 10% potassium carbonate, and saturated sodium chloride solution.

-

Isolation and Purification: The dried organic layer is concentrated, and the residue is distilled under reduced pressure (110–111 °C/22 mmHg or 65–67 °C/1 mmHg) to afford colorless di-tert-butyl malonate. This procedure gives a higher yield of 83-84%.[7]

The following diagram illustrates the two primary synthetic routes to di-tert-butyl malonate.

Caption: Synthetic routes to di-tert-butyl malonate.

Expanding the Arsenal: Synthesis of Other Hindered Malonates

While di-tert-butyl malonate is the workhorse of sterically hindered malonates, the principles governing its synthesis can be extended to other, even more sterically demanding systems. A prime example is the synthesis of malonates from highly hindered phenols, such as 2,6-di-tert-butyl-4-methylphenol (BHT). The direct esterification of malonic acid with such a hindered phenol is exceedingly difficult. Therefore, a more practical approach involves the formation of the corresponding acid chloride of malonic acid, followed by reaction with the hindered phenol in the presence of a suitable base.

A plausible synthetic route to bis(2,6-di-tert-butyl-4-methylphenyl) malonate would mirror the second part of the malonyl dichloride method for di-tert-butyl malonate.

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with 2,6-di-tert-butyl-4-methylphenol (2.2 equivalents) and a suitable non-nucleophilic base (e.g., pyridine or triethylamine, 2.5 equivalents) in an anhydrous, inert solvent such as dichloromethane or toluene.

-

Addition of Malonyl Dichloride: A solution of malonyl dichloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred solution at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to drive the reaction to completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated ammonium salt is removed by filtration. The filtrate is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired bis(2,6-di-tert-butyl-4-methylphenyl) malonate.

The extreme steric hindrance in this molecule would likely result in a lower yield compared to the synthesis of di-tert-butyl malonate and would require more forcing reaction conditions.

The following table provides a comparison of various dialkyl malonates, highlighting the physical properties that underscore their utility in different synthetic contexts.

| Dialkyl Malonate | Boiling Point (°C) | Density (g/mL) | Key Features & Applications |

| Dimethyl Malonate | 180-181 | 1.156 | Less sterically hindered, may react faster in some cases. |

| Diethyl Malonate | 199 | 1.055 | The classic malonate for malonic ester synthesis.[8] |

| Di-tert-butyl Malonate | 110-111 (at 22 mmHg) | 0.966 | Sterically hindered, prevents dialkylation, acid-labile protecting group.[8] |

Applications in Drug Development and Medicinal Chemistry

The unique properties of sterically hindered malonic esters have made them valuable tools in the field of drug development. Their primary application lies in their use as prodrugs and as building blocks for complex molecular architectures where control of reactivity and metabolic stability is paramount.

Steric Shielding and Prodrug Design

Esters are common functional groups in many drugs, but they are often susceptible to rapid hydrolysis in vivo by esterase enzymes.[9] This can lead to a short duration of action and poor bioavailability. By introducing bulky groups near the ester linkage, as is the case with hindered malonic esters, the rate of enzymatic hydrolysis can be significantly reduced.[8] This "steric shielding" protects the ester from metabolic degradation, allowing for a more sustained release of the active drug.

For example, malonate esters have been investigated as prodrugs of the succinate dehydrogenase (SDH) inhibitor malonate to protect against cardiac ischemia-reperfusion injury. While simple esters like dimethyl malonate are hydrolyzed too slowly to be clinically effective when administered at the time of reperfusion, more rapidly hydrolyzed, yet still sterically shielded, malonate prodrugs have been developed to enhance intracellular delivery and efficacy.[3]

Synthetic Intermediates for Complex Molecules

The bulky tert-butyl groups of di-tert-butyl malonate can be used to control the stereochemistry and reactivity of subsequent reactions. The steric hindrance can prevent undesired side reactions, such as dialkylation, leading to higher yields of the desired mono-alkylated product.[8] This is particularly valuable in the synthesis of complex natural products and pharmaceuticals where precise control over the introduction of substituents is critical.

The following diagram illustrates the general principle of using a sterically hindered malonic ester to favor mono-alkylation.

Caption: Steric hindrance favoring mono-alkylation.

Conclusion

The development of synthetic routes to sterically hindered malonic esters, born out of the necessity to overcome the limitations of classical esterification reactions, has provided the chemical community with a powerful class of reagents. From their initial conception as challenging synthetic targets to their current status as indispensable tools in organic synthesis and medicinal chemistry, these bulky synthons have enabled the construction of complex molecules with a high degree of control. The principles of steric shielding and orthogonal protection offered by esters like di-tert-butyl malonate continue to be exploited in the design of more effective and stable therapeutics. As the demand for molecular complexity and precision in drug design grows, the legacy and utility of sterically hindered malonic esters are certain to endure and expand.

References

- (Reference details to be populated

-

McCloskey, A. L., Fonken, G. S., Kluiber, R. W., & Johnson, W. S. (1954). DI-tert-BUTYL MALONATE. Organic Syntheses, 34, 26. [Link]

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

-

Logan, A., et al. (2020). Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo. Cardiovascular Drugs and Therapy, 36(1), 1-13. [Link]

- (Reference details to be populated

-

Fischer Esterification - Chemistry Steps. (n.d.). [Link]

- (Reference details to be populated

- (Reference details to be populated

-

Drug design: optimizing target interactions. (n.d.). [Link]

- (Reference details to be populated

-

Malonic ester synthesis - Wikipedia. (n.d.). [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. drugpatentwatch.com [drugpatentwatch.com]

- 3. Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spu.edu.sy [spu.edu.sy]

A Technical Guide to the Theoretical Calculation of Molecular Orbitals for Dimethyl (3,3-diethylbutyl)malonate

Abstract

This technical guide provides a comprehensive, in-depth protocol for the theoretical calculation and analysis of the molecular orbitals of dimethyl (3,3-diethylbutyl)malonate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying quantum chemical principles and the rationale behind methodological choices. We will detail a robust computational workflow, from initial structure generation and geometry optimization to the final analysis of frontier molecular orbitals (HOMO and LUMO). This guide is grounded in established computational theories and aims to provide a self-validating framework for obtaining reliable and reproducible results.

Introduction: The Significance of Molecular Orbital Analysis

This compound is a derivative of malonic acid, a class of compounds widely used as versatile intermediates in organic synthesis, including the production of pharmaceuticals like barbiturates.[1][2][3][4] The reactivity and electronic properties of such molecules are fundamentally governed by their electronic structure, which is best described by Molecular Orbital (MO) theory.[5][6]

MO theory provides a more sophisticated model than simple Lewis structures, describing electrons as occupying delocalized orbitals that span the entire molecule.[5] Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . These "frontier orbitals" are critical for several reasons:

-

Reactivity Prediction: The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity).[7][8]

-

Electronic Properties: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter that correlates with the molecule's chemical reactivity, kinetic stability, and optical properties.[7][9][10] A smaller gap generally implies higher reactivity.[10]

-

Drug-Target Interactions: In drug development, understanding the frontier orbitals is essential for predicting how a potential drug molecule will interact with biological targets, as these interactions are often orbital-driven.[11]

This guide will provide the theoretical and practical framework for calculating these vital properties for this compound using first-principles quantum mechanical methods.[12]

Foundational Theoretical Principles

The calculation of molecular orbitals is rooted in solving the time-independent Schrödinger equation. However, for a multi-electron system like our target molecule, exact analytical solutions are not possible.[13][14] Therefore, we rely on robust computational approximations.

The Hartree-Fock (HF) Method

The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant.[5][15] It treats each electron as moving in the average field created by all other electrons, rather than accounting for instantaneous electron-electron repulsion.[13] This "mean-field" approach provides a qualitatively correct picture of molecular orbitals and is often a good starting point for more advanced calculations.[5] However, its neglect of dynamic electron correlation can limit its quantitative accuracy.[15]

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[12][16] Unlike HF, which calculates the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density.[12] This approach implicitly includes a degree of electron correlation, often leading to more accurate results than HF for a similar computational expense.[17]

The accuracy of a DFT calculation depends heavily on the choice of the exchange-correlation functional. For organic molecules, hybrid functionals, which mix a portion of exact HF exchange with DFT exchange, have proven to be particularly effective.[18]

Detailed Computational Protocol

This section outlines a step-by-step methodology for the theoretical calculation of the molecular orbitals of this compound. The protocol is designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[19][20][21]

Step 1: Initial Structure Generation

The first step is to generate a three-dimensional structure of this compound. This can be accomplished using any molecular building software, such as GaussView, Avogadro, or Chemcraft.[22][23] It is crucial to start with a chemically reasonable geometry, though the subsequent optimization step will refine this structure.

The IUPAC name specifies a malonate core with a dimethyl ester and a 3,3-diethylbutyl group attached to the central carbon. The initial structure should reflect the correct connectivity and basic stereochemistry.

Step 2: Geometry Optimization

Before calculating molecular orbitals, it is imperative to find the molecule's lowest energy conformation. This process, known as geometry optimization, systematically adjusts the atomic coordinates to locate a minimum on the potential energy surface.[24][25][26]

-

Method Selection: Density Functional Theory (DFT) is the recommended method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely-used choice that provides reliable results for a vast range of organic molecules.[17][27][28]

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) is a good starting point. This set provides a flexible description of the valence electrons and includes polarization functions (d on heavy atoms, p on hydrogens) to accurately model non-spherical electron distributions in chemical bonds.[17][29]

-

-

Execution: The optimization is an iterative process where the software calculates the energy and forces on each atom at a given geometry and then moves the atoms to reduce those forces, repeating until a stationary point is found.[24][30]

-

Validation: To ensure the optimized structure corresponds to a true energy minimum (and not a saddle point or transition state), a frequency calculation must be performed at the same level of theory.[18] A true minimum will have zero imaginary frequencies.

Step 3: Molecular Orbital and Energy Calculation

With the optimized geometry, a final "single-point" energy calculation is performed to obtain the molecular orbitals and their corresponding energies. This calculation uses the identical level of theory (e.g., B3LYP/6-31G(d,p)) as the final optimization step.

The output from the software will contain a list of all molecular orbitals, their occupation numbers (typically 2 for occupied, 0 for virtual), and their energies (usually in units of Hartrees or electron volts).

Step 4: Analysis of Frontier Molecular Orbitals

The key to this analysis is identifying the HOMO and LUMO from the calculation output.

-

HOMO: The highest energy orbital with an occupation number of 2.

-

LUMO: The lowest energy orbital with an occupation number of 0.

-

HOMO-LUMO Gap: The energy difference between these two orbitals (E_gap = E_LUMO - E_HOMO).[31]

Visualization software is then used to plot the 3D isosurfaces of the HOMO and LUMO. This visualization is critical for understanding where the electron density is concentrated for these frontier orbitals, providing direct insight into the molecule's potential sites for nucleophilic and electrophilic attack.[8]

Visualization and Data Presentation

Clear presentation of results is essential for interpretation and communication.

Computational Workflow Diagram

The entire computational process can be summarized with a clear workflow diagram.

Caption: Computational workflow for molecular orbital analysis.

Quantitative Data Summary

The primary quantitative results from the calculation should be summarized in a clear table.

| Parameter | Symbol | Calculated Value (Hartree) | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Value from calculation | Converted value |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Value from calculation | Converted value |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | (ELUMO - EHOMO) * 27.2114 |

Note: The table is populated with placeholders as this guide describes the methodology to obtain the values.

Molecular Orbital Energy Level Diagram

A conceptual diagram helps visualize the relationship between the frontier orbitals.

Caption: Conceptual molecular orbital energy level diagram.

Conclusion

This technical guide has detailed a robust and scientifically grounded protocol for the theoretical calculation of molecular orbitals for this compound. By adhering to this workflow—from careful geometry optimization using DFT to the analysis of the resulting frontier molecular orbitals—researchers can obtain reliable insights into the electronic structure that governs the molecule's reactivity and properties. The application of these computational methods provides a powerful, predictive tool that complements experimental work, accelerating research and development in synthetic chemistry and drug discovery.

References

-

Hartree–Fock method - Wikipedia. Available at: [Link]

-

ORCA - FACCTs. Available at: [Link]

-

Gaussian (software) - Wikipedia. Available at: [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry - RITME. Available at: [Link]

-

Hartree–Fock method - Grokipedia. Available at: [Link]

-

ORCA - ORCD Docs. Available at: [Link]

-

What is Gaussian? Competitors, Complementary Techs & Usage | Sumble. Available at: [Link]

-

Hartree-Fock Method for finding new molecules and how it scales - Quantum Kanada. Available at: [Link]

-

ORCA | Ohio Supercomputer Center. Available at: [Link]

-

ORCA – An ab initio, DFT and semiempirical SCF-MO package. Available at: [Link]

-

Computational Chemistry. Available at: [Link]

-

Introduction to Geometry Optimization. Available at: [Link]

-

Gaussian | Technology - Oregon State University. Available at: [Link]

-

ORCA (quantum chemistry program) - Wikipedia. Available at: [Link]

-

Gaussian Software - Chemist Wizards. Available at: [Link]

-

Geometry optimization. Available at: [Link]

-

Computational methods for molecular orbital calculations - Fiveable. Available at: [Link]

-

An Introduction to Hartree-Fock Molecular Orbital Theory. Available at: [Link]

-

What Is Geometry Optimization In Computational Chemistry? - YouTube. Available at: [Link]

-

Geometry optimization — AMS 2025.1 documentation - SCM. Available at: [Link]

-

HOMO and LUMO - Wikipedia. Available at: [Link]

-

The Self-Consistent Field Approximation (Hartree-Fock Method) - Chemistry LibreTexts. Available at: [Link]

-

Assessing Reactivity with LUMO and HOMO Energy Gap - WuXi Chemistry. Available at: [Link]

-

Applications of Density Functional Theory to Theoretical Organic Chemistry - CORE. Available at: [Link]

-

Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise - PIPER: Resources for Teaching Physical Chemistry. Available at: [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - ACS Publications. Available at: [Link]

-

HOMO-LUMO Energy Gap - Schrödinger. Available at: [Link]

-

Density functional theory across chemistry, physics and biology - PMC - PubMed Central. Available at: [Link]

-

density functional theory - What does B3LYP do well? What does it do badly? Available at: [Link]

-

The structure of dimethyl malonate and diethyl malonate - ResearchGate. Available at: [Link]

-

Molecular Orbital Calculations - CD ComputaBio. Available at: [Link]

-

What software shall I use for DFT on an organic molecule? Available at: [Link]

-

Overview of Molecular Modelling and Ab initio Molecular Orbital Methods Suitable for Use with Energetic Materials - DTIC. Available at: [Link]

-

What is Density Functional Theory and How Does It Work? - Synopsys. Available at: [Link]

-

Molecular Orbital Calculations - Dr. Gutow - UW Oshkosh. Available at: [Link]

-

Dimethyl malonate - Wikipedia. Available at: [Link]

-

B3LYP/6-31G (d, p) optimized structures under study - ResearchGate. Available at: [Link]

-

ubiquity of B3LYP/6-31G : r/chemistry - Reddit. Available at: [Link]

-

High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment - MDPI. Available at: [Link]

-

Dimethyl malonate | C5H8O4 | CID 7943 - PubChem - NIH. Available at: [Link]

-

Dimethyl malonate - Grokipedia. Available at: [Link]

-

Malonic Ester Synthesis - Organic Chemistry Tutor. Available at: [Link]

-

Ch21: Malonic esters - University of Calgary. Available at: [Link]

Sources

- 1. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]